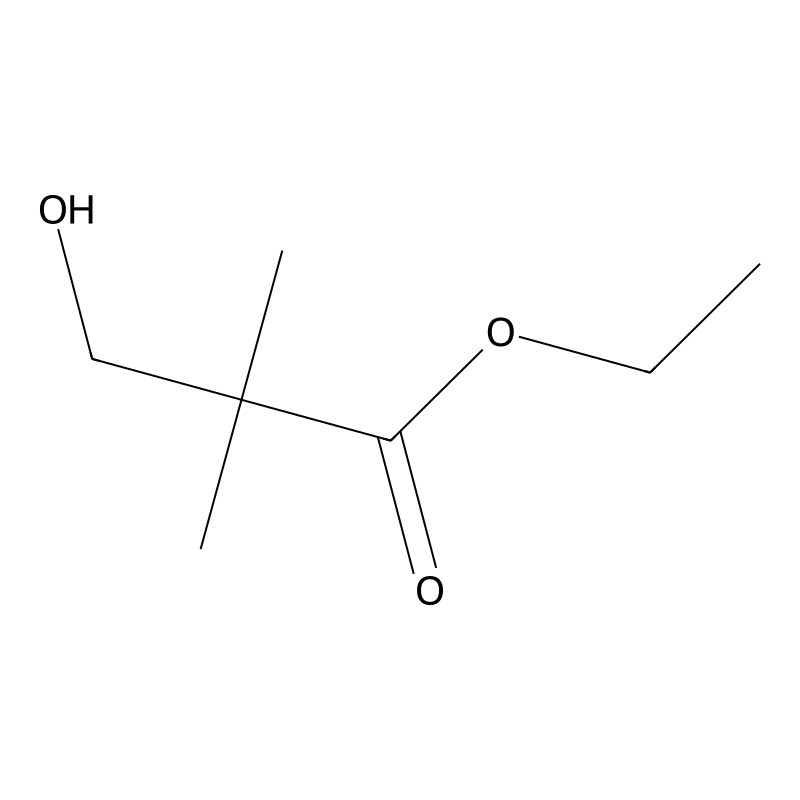

Ethyl 3-hydroxy-2,2-dimethylpropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical databases: Resources like PubChem list this compound but do not mention any specific research uses.

- Limited commercial availability: Several chemical suppliers offer Ethyl 3-hydroxy-2,2-dimethylpropanoate, but their product descriptions typically don't delve into scientific applications [1, 2, 3].

Possible research areas based on structure:

In the absence of specific research reports, we can speculate on potential applications based on the chemical structure of Ethyl 3-hydroxy-2,2-dimethylpropanoate. The molecule contains a functional group called an ester, which is commonly used as a protecting group in organic synthesis. Additionally, the presence of a hydroxyl group suggests potential uses in reactions involving alcohols.

- Organic synthesis: Ethyl 3-hydroxy-2,2-dimethylpropanoate might serve as a starting material or intermediate in the synthesis of more complex molecules. The ester group could be selectively removed to reveal a carboxylic acid functionality, a versatile group for further chemical transformations.

- Medicinal chemistry: The hydroxyl group might allow for attachment of other molecules, potentially leading to the development of new drug candidates. However, further research is needed to verify this possibility.

Ethyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C₇H₁₄O₃. It features a hydroxy group and two methyl substituents on the carbon backbone, which contributes to its unique properties. This compound is classified as an ester, derived from 3-hydroxy-2,2-dimethylpropanoic acid and ethanol. Its structure includes a central carbon atom attached to a hydroxy group (–OH), two methyl groups (–CH₃), and an ethyl group (–C₂H₅), making it a versatile compound in various

- Catalytic Hydrogenation: This reaction can reduce the double bonds in the compound, leading to saturated derivatives .

- Chugaev Reaction: This involves the elimination of an alcohol to form alkenes, showcasing its reactivity as an ester .

- Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 3-hydroxy-2,2-dimethylpropanoic acid and ethanol .

Research indicates that derivatives of ethyl 3-hydroxy-2,2-dimethylpropanoate exhibit significant biological activity. For instance, certain modifications have shown potential as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy due to their role in regulating gene expression . The compound's structural features allow it to interact with biological targets effectively.

Several synthesis methods for ethyl 3-hydroxy-2,2-dimethylpropanoate have been reported:

- Esterification: The reaction of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst.

- Trichloroacetimidate Method: Involves converting the ester into trichloroacetimidate or acetate forms and then reacting with nucleophiles to form various derivatives .

- Hydrazinolysis: This method transforms the ester into hydrazides through reaction with hydrazine hydrate under reflux conditions .

Ethyl 3-hydroxy-2,2-dimethylpropanoate has various applications:

- Pharmaceuticals: Its derivatives are explored for anticancer properties and as HDAC inhibitors.

- Chemical Synthesis: Used as an intermediate in synthesizing other organic compounds due to its reactive functional groups.

- Agricultural Chemicals: Potential applications in developing herbicides or pesticides due to its biological activity .

Studies have shown that ethyl 3-hydroxy-2,2-dimethylpropanoate interacts with various biological molecules. For example, its derivatives have been tested for binding affinity to specific enzymes involved in cancer progression. The modifications on the hydroxy and methyl groups play a crucial role in enhancing or diminishing these interactions .

Several compounds share structural similarities with ethyl 3-hydroxy-2,2-dimethylpropanoate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-hydroxy-2,2-dimethylpropanoate | Similar backbone with a methyl group | More hydrophobic; different biological activity |

| Ethyl 3-hydroxybutyrate | Longer carbon chain | Different ester properties; used in metabolic studies |

| Ethyl 4-hydroxy-4-methylpentanoate | Hydroxyl group on a different carbon | Exhibits different reactivity patterns |

Ethyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds.

Ethyl 3-hydroxy-2,2-dimethylpropanoate stands as a notable member of the hydroxylated ester family, characterized by its unique structural features that combine both ester and alcohol functionalities within a compact molecular framework. The compound possesses a molecular weight of 146.18 g/mol and exhibits the IUPAC name ethyl 3-hydroxy-2,2-dimethylpropanoate, reflecting its systematic nomenclature based on the propanoic acid backbone with specific substitution patterns. The chemical structure features a central propanoic acid framework esterified with ethanol, accompanied by two methyl substituents at the 2-position and a hydroxyl group at the 3-position, creating a branched architecture that significantly influences its chemical behavior and reactivity patterns.

The compound's significance in organic chemistry stems from its versatile reactivity profile, which allows for diverse synthetic transformations and applications. The presence of both hydroxyl and ester functional groups provides multiple sites for chemical modification, making it an attractive intermediate for synthetic chemists. The structural arrangement also imparts specific steric and electronic properties that influence its interaction with biological systems and its utility in pharmaceutical applications. Research has demonstrated that compounds of this structural class often exhibit interesting biological activities, particularly in the context of enzyme inhibition and cellular modulation mechanisms.

The molecular structure can be represented by the SMILES notation CCOC(=O)C(C)(C)CO, which clearly illustrates the connectivity pattern and functional group arrangement. This structural information is crucial for understanding the compound's chemical behavior and predicting its reactivity in various synthetic transformations. The InChI key JBDMHPJPFPMZLI-UHFFFAOYSA-N provides a unique identifier for the compound in chemical databases and facilitates accurate identification across different research platforms.

Historical Context and Development

The development and characterization of ethyl 3-hydroxy-2,2-dimethylpropanoate can be traced through various synthetic approaches and applications that have evolved over several decades of organic chemistry research. The compound's synthesis has been approached through multiple methodologies, with significant contributions from research groups focusing on hydroxylated ester chemistry and pharmaceutical intermediate development. Early synthetic routes involved traditional organic chemistry methods, while more recent approaches have incorporated modern synthetic techniques including microwave-assisted synthesis and greener chemistry protocols.

Patent literature reveals the compound's importance in pharmaceutical applications, particularly as an intermediate in the synthesis of more complex bioactive molecules. The development of efficient synthetic routes has been driven by the demand for high-purity intermediates in pharmaceutical manufacturing processes. Japanese patent JP3489594B2 specifically describes methods for producing hydroxypivalic acid esters, which includes ethyl 3-hydroxy-2,2-dimethylpropanoate as a key intermediate. These developments highlight the compound's commercial significance and its role in industrial organic synthesis.

Historical research has also established the relationship between ethyl 3-hydroxy-2,2-dimethylpropanoate and its parent acid, hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid). The acid form serves as a precursor for various ester derivatives, including the ethyl ester, through standard esterification reactions. This relationship has been exploited in synthetic chemistry to develop flexible routes for accessing different ester derivatives depending on the specific application requirements.

Research Significance and Applications Overview

Contemporary research on ethyl 3-hydroxy-2,2-dimethylpropanoate encompasses diverse areas including pharmaceutical chemistry, synthetic methodology development, and biotechnological applications. The compound has gained particular attention as a pharmaceutical intermediate, with documented applications in the synthesis of complex bioactive molecules. Research has demonstrated its utility in peptide coupling reactions and the formation of amide derivatives, which are fundamental transformations in medicinal chemistry.

The compound's research significance extends to its role in the development of histone deacetylase inhibitors (HDACIs), as demonstrated in recent studies focusing on structure-activity relationships. These investigations have revealed that modifications of the ethyl 3-hydroxy-2,2-dimethylpropanoate framework can lead to compounds with selective anticancer properties, particularly against colon cancer cells. The research methodology involves systematic structural modifications followed by biological evaluation, providing insights into the molecular features responsible for biological activity.

Biotechnological applications represent another significant area of research interest, with studies exploring the microbial production of related compounds through fermentation processes. Although the direct microbial production of ethyl 3-hydroxy-2,2-dimethylpropanoate has not been extensively documented, research on related hydroxylated esters suggests potential pathways for biotechnological synthesis. These investigations are particularly relevant in the context of sustainable chemistry and the development of environmentally friendly production methods.

Molecular Structure and Stereochemistry

Ethyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 grams per mole [1] [7]. The compound is characterized by its International Union of Pure and Applied Chemistry name ethyl 3-hydroxy-2,2-dimethylpropanoate, and is registered under Chemical Abstracts Service number 14002-73-4 [1] [2].

The molecular structure features a propanoate backbone with two methyl groups attached to the second carbon atom and a hydroxyl group positioned at the third carbon [1]. The structural formula can be represented as CCOC(=O)C(C)(C)CO, where the simplified molecular input line-entry system notation clearly illustrates the connectivity pattern [1] [7]. The compound contains an ester functional group formed between the carboxylic acid moiety and ethanol, creating the characteristic ethyl ester linkage [2].

The three-dimensional molecular geometry exhibits a quaternary carbon center at the second position, bearing two methyl substituents [1]. This structural arrangement creates steric hindrance around the central carbon atom, influencing the compound's reactivity and physical properties [3]. The International Chemical Identifier string for this compound is InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3, providing a standardized representation of its molecular connectivity [1] [2].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ [1] |

| Molecular Weight | 146.18 g/mol [1] |

| Chemical Abstracts Service Number | 14002-73-4 [1] |

| International Chemical Identifier Key | JBDMHPJPFPMZLI-UHFFFAOYSA-N [1] |

| Simplified Molecular Input Line-Entry System | CCOC(=O)C(C)(C)CO [1] |

Physical Properties

Physical State and Appearance

Ethyl 3-hydroxy-2,2-dimethylpropanoate exists as a liquid at room temperature [2] [23]. The compound appears as a yellow liquid with characteristic ester properties [23]. Commercial samples typically exhibit a clear to slightly colored appearance, with purity levels commonly reaching 97% or higher [2] [23].

Boiling Point, Melting Point, and Flash Point

The boiling point of ethyl 3-hydroxy-2,2-dimethylpropanoate has been determined to be 215.7 ± 13.0 degrees Celsius at 760 millimeters of mercury pressure [3]. Alternative literature sources report a boiling point of 160 degrees Celsius at 12 Torr pressure [9], indicating the compound's volatility under reduced pressure conditions.

Melting point data for this compound is not extensively documented in the literature, with most sources indicating it remains liquid at standard temperatures [3]. The flash point has been measured at 83.8 ± 12.6 degrees Celsius [3], which classifies the compound as a combustible liquid requiring appropriate handling precautions.

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point | 215.7 ± 13.0°C [3] | 760 mmHg |

| Boiling Point | 160°C [9] | 12 Torr |

| Flash Point | 83.8 ± 12.6°C [3] | Standard conditions |

| Melting Point | Not available [3] | - |

Density and Specific Gravity

The density of ethyl 3-hydroxy-2,2-dimethylpropanoate has been reported as 1.0 ± 0.1 grams per cubic centimeter [3]. Additional sources indicate a predicted density value of 1.007 ± 0.06 grams per cubic centimeter [9]. These values are consistent with typical ester compounds and reflect the molecular weight and packing efficiency of the molecule.

The specific gravity, being the ratio of the compound's density to that of water, approximates 1.0, indicating that the compound has a similar density to water [3]. This physical property is important for understanding the compound's behavior in various solvent systems and separation processes.

Solubility Parameters

The solubility characteristics of ethyl 3-hydroxy-2,2-dimethylpropanoate are influenced by both its ester functionality and hydroxyl group [13]. The presence of the hydroxyl group enhances its solubility in polar solvents, while the ethyl ester portion provides compatibility with moderately polar organic solvents [13].

Research indicates that compounds with similar structural features to ethyl 3-hydroxy-2,2-dimethylpropanoate demonstrate solubility in water due to hydrogen bonding capabilities of the hydroxyl group [14]. The compound shows good solubility in organic solvents such as ethyl acetate, which is commonly used in synthetic procedures involving this ester [13].

The logarithm of the partition coefficient has been calculated as 0.33 [3], indicating moderate hydrophilicity. This value suggests the compound exhibits balanced solubility characteristics between aqueous and organic phases, making it useful in various chemical applications.

Chemical Reactivity

Functional Group Analysis

Ethyl 3-hydroxy-2,2-dimethylpropanoate contains two primary functional groups that determine its chemical reactivity: an ester group and a primary hydroxyl group [1] . The ester functionality, characterized by the carbonyl carbon bonded to an ethoxy group, is susceptible to nucleophilic attack and hydrolysis reactions .

The hydroxyl group positioned at the third carbon provides additional reactivity sites for chemical transformations [19]. This functional group can participate in oxidation reactions, substitution reactions, and condensation processes with various reagents . The tertiary carbon center bearing two methyl groups creates steric hindrance that influences the accessibility of both functional groups to approaching reagents .

The compound's structure allows for multiple reaction pathways, including ester hydrolysis to yield 3-hydroxy-2,2-dimethylpropanoic acid and ethanol [22]. The hydroxyl group can be oxidized to form corresponding ketone or aldehyde derivatives, depending on reaction conditions and oxidizing agents employed .

Stability Under Various Conditions

The stability of ethyl 3-hydroxy-2,2-dimethylpropanoate varies significantly depending on environmental conditions and storage parameters [23] [28]. Under standard room temperature conditions with appropriate storage, the compound demonstrates reasonable stability when kept sealed and dry [2] [23].

Hydrolytic stability represents a primary concern for this ester compound [28]. In the presence of water, particularly under acidic or basic conditions, the ester bond is susceptible to cleavage, resulting in the formation of the corresponding carboxylic acid and ethanol [22] [28]. The rate of hydrolysis increases with temperature and extreme pH conditions [28].

Thermal stability studies indicate that the compound can withstand moderate temperatures without significant decomposition [29]. However, prolonged exposure to elevated temperatures may result in ester bond cleavage or hydroxyl group oxidation [29]. The presence of metal ions can catalyze degradation reactions, making the compound sensitive to trace metal contamination [28].

Storage recommendations typically specify sealed containers at room temperature to minimize exposure to moisture and atmospheric oxygen [2] [23]. The compound's stability is enhanced when stored under inert atmospheric conditions and away from light sources that could initiate photochemical degradation processes [28].

Reactivity Patterns

The reactivity patterns of ethyl 3-hydroxy-2,2-dimethylpropanoate are primarily governed by the nucleophilic susceptibility of the ester carbonyl and the electrophilic nature of the hydroxyl group [19]. The ester functionality readily undergoes hydrolysis reactions under both acidic and basic conditions, following typical ester reaction mechanisms [22].

Nucleophilic substitution reactions can occur at the hydroxyl group, allowing for the introduction of various functional groups . These reactions typically require activating agents or specific reaction conditions to overcome the steric hindrance created by the adjacent quaternary carbon . Common reagents for hydroxyl group modification include halogenating agents, tosyl chloride, and other electrophilic species [19].

The compound demonstrates reactivity toward reducing agents, with the ester group being susceptible to reduction by strong reducing agents such as lithium aluminum hydride . This reaction pathway can convert the ester functionality to a primary alcohol, creating a diol compound with two hydroxyl groups .

Oxidation reactions primarily target the hydroxyl group, with various oxidizing agents capable of converting it to carbonyl compounds . The choice of oxidizing agent determines whether the hydroxyl group is converted to an aldehyde or further oxidized to a carboxylic acid . The steric environment around the hydroxyl group influences the selectivity and efficiency of these oxidation processes .

| Reaction Type | Typical Conditions | Products |

|---|---|---|

| Ester Hydrolysis | Aqueous acid/base, heat [22] | 3-hydroxy-2,2-dimethylpropanoic acid + ethanol |

| Hydroxyl Oxidation | Oxidizing agents | Corresponding ketone or carboxylic acid |

| Ester Reduction | Lithium aluminum hydride | Primary alcohol |

| Nucleophilic Substitution | Various nucleophiles [19] | Substituted derivatives |